molecular formula C28H24FN3O2S B7732763 (2Z)-2-cyano-2-[5-(4-fluorobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide

(2Z)-2-cyano-2-[5-(4-fluorobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide

Cat. No.: B7732763
M. Wt: 485.6 g/mol
InChI Key: JCLWGOJGSISLEN-COOPMVRXSA-N
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Description

The compound (2Z)-2-cyano-2-[5-(4-fluorobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide is a complex organic molecule characterized by its unique structure, which includes a thiazolidine ring, a cyano group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-2-[5-(4-fluorobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide typically involves multi-step organic reactions. The key steps include the formation of the thiazolidine ring, introduction of the cyano group, and subsequent functionalization with aromatic substituents. Common reagents used in these reactions include thioamides, aldehydes, and nitriles, under conditions such as reflux or catalytic amounts of acids or bases.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfoxides, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity is explored. It may serve as a lead compound in drug discovery, particularly for its interactions with specific biological targets.

Medicine

Medicinally, the compound is investigated for its potential therapeutic effects. Its structure suggests possible applications in the treatment of diseases such as cancer or infectious diseases, where it may act as an inhibitor of key enzymes or receptors.

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-2-[5-(4-fluorobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide involves its interaction with specific molecular targets. The cyano group and thiazolidine ring are key functional groups that enable binding to enzymes or receptors, potentially inhibiting their activity. The compound may interfere with cellular pathways, leading to therapeutic effects such as the inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with a similar thiazolidine ring structure, used in the treatment of diabetes.

    Benzyl derivatives: Compounds with benzyl groups that exhibit various biological activities.

    Cyano-containing compounds: Molecules with cyano groups that are known for their bioactivity and use in medicinal chemistry.

Uniqueness

The uniqueness of (2Z)-2-cyano-2-[5-(4-fluorobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2Z)-2-cyano-2-[5-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN3O2S/c1-19-7-13-23(14-8-19)32-27(34)25(17-21-9-11-22(29)12-10-21)35-28(32)24(18-30)26(33)31-16-15-20-5-3-2-4-6-20/h2-14,25H,15-17H2,1H3,(H,31,33)/b28-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLWGOJGSISLEN-COOPMVRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NCCC3=CC=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NCCC3=CC=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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